![molecular formula C10H16ClNO2S B13452566 [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H16ClNO2S It is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and an amine group attached to a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride typically involves the following steps:
Sulfonylation: The introduction of the sulfonyl group to the phenyl ring is achieved through a sulfonylation reaction. This can be done using propane-2-sulfonyl chloride in the presence of a base such as pyridine.
Amination: The introduction of the amine group is achieved through a nucleophilic substitution reaction. This involves the reaction of the sulfonylated phenyl compound with methanamine in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride is used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as conductivity or biocompatibility.
Mecanismo De Acción
The mechanism of action of [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The amine group can interact with receptors or ion channels, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- [4-(Methylsulfonyl)phenyl]methanamine hydrochloride
- [4-(Ethylsulfonyl)phenyl]methanamine hydrochloride
- [4-(Butylsulfonyl)phenyl]methanamine hydrochloride
Comparison:
- Structural Differences: The main difference between these compounds lies in the length of the alkyl chain attached to the sulfonyl group.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the alkyl chain.
- Applications: While all these compounds have similar applications, the specific properties of each compound can make them more suitable for certain applications.
Conclusion
[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from catalysis to pharmaceuticals. Understanding its preparation methods, chemical reactions, and mechanism of action can help in the development of new applications and technologies.
Propiedades
Fórmula molecular |
C10H16ClNO2S |
|---|---|
Peso molecular |
249.76 g/mol |
Nombre IUPAC |
(4-propan-2-ylsulfonylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H |
Clave InChI |
MZHLIIROGPOGOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


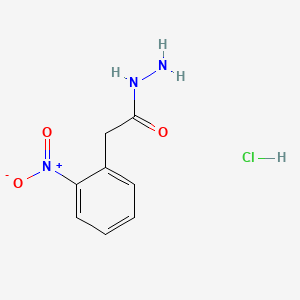
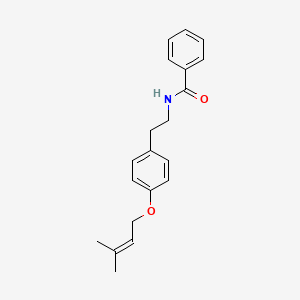
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
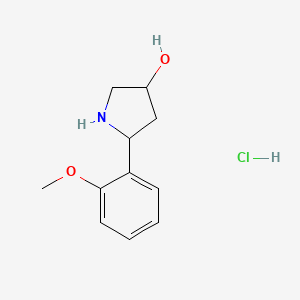
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
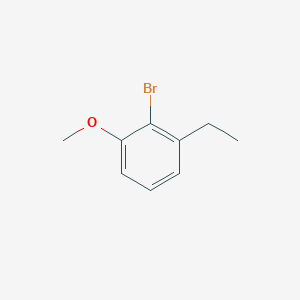

![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
amine hydrochloride](/img/structure/B13452546.png)
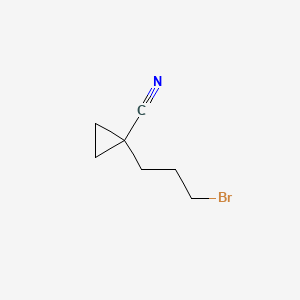
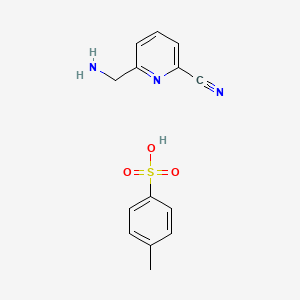
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)

